4H-Pyrazolo(1,5-a)indole, 2-(3-methoxyphenyl)- is a heterocyclic compound with significant interest in medicinal chemistry due to its potential biological activities. This compound features a pyrazoloindole framework, which is known for its diverse pharmacological properties.
The compound is classified under the category of pyrazoloindoles, which are derivatives of indole containing a pyrazole ring. Its molecular formula is , and it has a molecular weight of approximately 262.30 g/mol. The compound is identified by the CAS number 60230-73-1 and can be sourced commercially from chemical suppliers such as BenchChem.
The synthesis of 2-(3-methoxyphenyl)-4H-pyrazolo(1,5-a)indole can be accomplished through several methods:
For large-scale production, optimizing reaction conditions such as temperature, pressure, and catalyst choice is crucial to maximize yield and minimize costs. Continuous flow reactors may also be employed to enhance efficiency.
The molecular structure of 2-(3-methoxyphenyl)-4H-pyrazolo(1,5-a)indole can be represented using various structural formulas:
COC1=CC=CC(=C1)C2=NN3C(=C2)CC4=CC=CC=C43
BLDITWPWZQWEAD-UHFFFAOYSA-N
These representations provide insight into the compound's connectivity and spatial arrangement, essential for understanding its reactivity and interaction with biological targets.
2-(3-methoxyphenyl)-4H-pyrazolo(1,5-a)indole undergoes various chemical reactions:
The mechanism of action for compounds like 2-(3-methoxyphenyl)-4H-pyrazolo(1,5-a)indole typically involves interactions with specific biological targets such as enzymes or receptors. The structural features allow these compounds to fit into active sites, potentially inhibiting or activating biological pathways.
Research has indicated that derivatives of pyrazoloindoles exhibit activities against cancer cells and viruses by interfering with cellular processes such as DNA replication or protein synthesis .
The chemical properties include stability under various conditions (pH levels, temperature), reactivity with common reagents, and potential degradation pathways. These factors are critical when considering the compound's application in pharmaceutical formulations.
Property | Value |
---|---|
Molecular Formula | C17H14N2O |
Molecular Weight | 262.30 g/mol |
CAS Number | 60230-73-1 |
IUPAC Name | 2-(3-methoxyphenyl)-4H-pyrazolo(1,5-a)indole |
The scientific applications of 2-(3-methoxyphenyl)-4H-pyrazolo(1,5-a)indole are diverse:
CAS No.: 34911-51-8
CAS No.: 463-82-1
CAS No.: 85815-37-8
CAS No.: 88048-09-3